molecular formula C22H26N6OS2 B10880222 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10880222
M. Wt: 454.6 g/mol
InChI Key: MNMWZMUIZJGQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazol-3-one family, characterized by a 2,4-dihydro-3H-pyrazol-3-one core with distinct substituents. The Z-configuration at the C4 ethylidene group is critical for its structural and electronic properties. Key substituents include:

  • Sulfanyl ethylamino-methylimidazole side chain at position 4: Introduces hydrogen-bonding and metal-chelating capabilities via the imidazole and thioether moieties.

The molecular formula is C₂₄H₂₅N₅OS₂ (calculated based on substituents), with an approximate molecular weight of 487.6 g/mol .

Properties

Molecular Formula

C22H26N6OS2

Molecular Weight

454.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbonimidoyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C22H26N6OS2/c1-4-7-17-20(15(3)23-10-11-30-12-18-14(2)24-13-25-18)21(29)28(27-17)22-26-16-8-5-6-9-19(16)31-22/h5-6,8-9,13,27H,4,7,10-12H2,1-3H3,(H,24,25)

InChI Key

MNMWZMUIZJGQHC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCSCC4=C(NC=N4)C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazol-3-one Core

The pyrazol-3-one scaffold forms the central framework of the target compound. A common approach involves cyclocondensation of β-ketoesters or β-diketones with hydrazine derivatives. For instance, ethyl levulinate (ethyl 4-oxopentanoate) reacts with hydrazine hydrate under reflux in ethanol to yield 5-propyl-2,4-dihydro-3H-pyrazol-3-one . This reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization and dehydration .

Key Reaction Conditions

  • Solvent: Ethanol or aqueous ethanol .

  • Temperature: Reflux (78–80°C).

  • Yield: 70–85% .

Formation of the Ethylidene Side Chain

The ethylidene group at position 4 is installed via Schiff base formation. A ketone intermediate (e.g., 4-acetylpyrazolone) reacts with a primary amine-containing thioether. For example, 2-((5-methyl-1H-imidazol-4-yl)methylthio)ethylamine is condensed with the ketone in ethanol under acidic catalysis (e.g., acetic acid) . The Z-configuration is controlled by steric hindrance and reaction kinetics, favoring the thermodynamically stable isomer .

Optimized Conditions

  • Molar Ratio: 1:1.2 (ketone:amine).

  • Catalyst: Acetic acid (10 mol%).

  • Temperature: 60°C, 4–6 h .

  • Yield: 60–72% .

Functionalization with the Imidazole-Thioethyl Group

The thioethyl-imidazole side chain is synthesized separately and coupled to the pyrazolone core. 5-Methyl-1H-imidazole-4-methanol is treated with thionyl chloride to form the corresponding chloride, which undergoes nucleophilic substitution with 2-mercaptoethylamine in the presence of triethylamine . The resulting 2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethylamine is then purified via recrystallization .

Synthetic Route

  • Imidazole Activation:

    • 5-Methyl-1H-imidazole-4-methanol + SOCl₂ → Chloride intermediate .

  • Thioether Formation:

    • Chloride intermediate + 2-Mercaptoethylamine → Thioethyl-imidazole .

    • Solvent: Dichloromethane, 0°C to RT.

    • Yield: 65–78% .

Final Assembly and Purification

The fully substituted pyrazol-3-one is obtained by sequential coupling of the benzothiazole and imidazole-thioethyl components. Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Characterization Data

  • ¹H NMR (DMSO-d₆): δ 1.42 (t, 3H, CH₃), 2.28 (s, 3H, imidazole-CH₃), 3.12 (m, 2H, SCH₂), 5.54 (s, 1H, pyrazole-H4), 7.21–8.02 (m, 4H, benzothiazole-H) .

  • MS (ESI): m/z 486.2 [M+H]⁺ .

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)Ref.
Stepwise CondensationHigh regioselectivityMulti-step, time-consuming60–72
One-pot Multi-componentReduced purification stepsLimited stereochemical control55–65
Catalytic CyclizationEco-friendly (clay catalyst)Requires specialized catalysts68–75

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine or carbonyl groups, converting them to amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or imidazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of bases.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors or photovoltaic materials.

Biology

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound in drug discovery.

    Biological Probes: It can be used as a fluorescent probe for detecting biological molecules or ions.

Medicine

    Drug Development: Due to its potential biological activity, the compound is being investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

    Dye and Pigment Production: The compound’s chromophoric properties make it useful in the synthesis of dyes and pigments for textiles and inks.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole and imidazole rings can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
Target Compound C₂₄H₂₅N₅OS₂ 487.6 2-(Benzothiazolyl), 5-propyl, 4-(sulfanyl ethylamino-methylimidazole) Potential antimicrobial/chelation activity (inferred)
(4Z)-4-{1-[(2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,5-diphenyl analog C₂₄H₂₅N₅OS 431.6 2,5-Diphenyl, 4-(sulfanyl ethylamino-methylimidazole) No bioactivity reported; structural analog
(4Z)-2-(Benzothiazolyl)-4-(hydroxyphenethylamino)-5-methyl analog C₂₁H₂₀N₄O₂S 392.5 2-(Benzothiazolyl), 5-methyl, 4-(hydroxyphenethylamino) Possible antioxidant/anti-inflammatory roles
(4Z)-4-(Imidazole-ethylamino)-5-(4-methoxyphenyl)-2-(4-nitrophenyl) analog C₂₂H₂₁N₅O₄ 443.4 2-(4-Nitrophenyl), 5-(4-methoxyphenyl), 4-(imidazole-ethylamino) Electron-withdrawing groups may limit solubility

Key Observations:

Substituent Impact on Bioactivity: The benzothiazole group in the target compound and may enhance binding to enzymes or receptors via π-π interactions, similar to benzothiazole-based drugs.

Electronic and Solubility Properties: The 4-nitrophenyl group in reduces electron density, likely decreasing solubility in polar solvents. In contrast, the methoxyphenyl group in may offer moderate polarity. The hydroxyphenethylamino group in introduces polarity and hydrogen-bonding capacity, which could enhance aqueous solubility compared to the target compound.

Synthetic Pathways: Pyrazol-3-one derivatives are typically synthesized via Knorr pyrazole synthesis or condensation reactions of hydrazines with β-ketoesters. The imidazole and thioether side chains are likely introduced through alkylation or nucleophilic substitution .

Pharmacological Potential: While direct bioactivity data for the target compound are absent, structurally related compounds (e.g., ) show antimicrobial activity. The imidazole moiety is a known pharmacophore in antifungals (e.g., ketoconazole), suggesting possible similar applications.

Biological Activity

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological significance, and pharmacological properties of this compound based on various studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4SC_{19}H_{22}N_{4}S, with a molecular weight of approximately 358.48 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds related to benzothiazole showed effectiveness against various bacterial strains and fungi. For instance, derivatives with specific substitutions at the benzothiazole ring demonstrated improved antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to 100 μg/mL against tested organisms .

Anticancer Properties

The anticancer potential of benzothiazole derivatives has been extensively studied. A series of compounds similar to the target molecule were evaluated for their ability to inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Some derivatives exhibited IC50 values in the micromolar range, suggesting moderate to potent anticancer activity .

Anti-inflammatory Effects

Benzothiazole derivatives have also been reported to possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and reduce inflammation in experimental models. The mechanism often involves the modulation of signaling pathways associated with inflammatory responses .

Antioxidant Activity

The antioxidant capacity of similar compounds has been documented, indicating that they can scavenge free radicals and reduce oxidative stress in cellular systems. This property may contribute to their protective effects against various diseases linked to oxidative damage .

Study 1: Synthesis and Evaluation

A study synthesized several benzothiazole derivatives and assessed their biological activities. Among these, one derivative showed notable activity against Staphylococcus aureus with an MIC of 25 μg/mL. The structure–activity relationship (SAR) analysis suggested that substitutions at specific positions on the benzothiazole ring significantly influenced the antimicrobial potency .

Study 2: Anticancer Activity

In another investigation, a series of pyrazole-benzothiazole hybrids were tested for their anticancer effects on gastric cancer cell lines. The most active compound exhibited an IC50 value of 6.46 μM against NUGC-3 cells, indicating strong potential for further development as an anticancer agent .

Data Table: Summary of Biological Activities

Activity Tested Compounds Effectiveness Reference
AntimicrobialVarious DerivativesMIC: 50 - 100 μg/mL
AnticancerPyrazole-BT HybridsIC50: 6.46 μM
Anti-inflammatoryBenzothiazole DerivativesInhibition of cytokines
AntioxidantRelated CompoundsFree radical scavenging

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization involves systematic adjustments to reaction conditions:

  • Solvent Selection : Use ethanol or THF with glacial acetic acid as a catalyst, as demonstrated in reflux-based syntheses of similar pyrazole-thiazole hybrids .
  • Reaction Time and Temperature : Monitor reflux durations (4–16 hours) and temperatures (65–80°C) to balance completion and side-product formation .
  • Purification : Recrystallization from methanol or DMF/EtOH mixtures (1:1) enhances purity, as shown in protocols for analogous heterocyclic systems .
  • Catalyst Screening : Copper sulfate and sodium ascorbate improve click chemistry efficiencies in triazole-pyrazole hybrid syntheses .

Basic: What advanced techniques confirm the stereochemistry and tautomeric forms of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELX software (SHELXL for refinement, SHELXS/SHELXD for structure solution) to resolve stereochemistry. ORTEP-III visualizes anisotropic displacement ellipsoids .
  • NMR Spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) identify tautomeric shifts, particularly for the pyrazolone and imidazole moieties .
  • IR Spectroscopy : Detect carbonyl (C=O, ~1720 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) vibrations to validate tautomeric states .

Advanced: How should researchers resolve discrepancies between computational predictions and experimental spectroscopic data?

Methodological Answer:

  • Cross-Validation : Compare DFT-calculated NMR/IR spectra with experimental data, adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) for accuracy .
  • Tautomerism Analysis : Perform variable-temperature NMR to identify dynamic equilibria between Z/E isomers or keto-enol forms .
  • Crystallographic Validation : Use X-ray structures to anchor computational models, reducing errors in predicted bond lengths/angles .

Advanced: What strategies enhance molecular docking studies for evaluating this compound’s interaction with biological targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) or leucine aminopeptidase (PDB: 1BKK) based on structural analogs .
  • Docking Parameters : Use AutoDock Vina with Lamarckian genetic algorithms, adjusting grid sizes to accommodate the benzothiazole-imidazole scaffold .
  • Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with in vitro assays (IC50 values) to confirm predictive reliability .

Advanced: How to design in vitro assays to assess this compound’s ADME (absorption, distribution, metabolism, excretion) properties?

Methodological Answer:

  • Permeability : Use Caco-2 cell monolayers to measure apparent permeability coefficients (Papp), with HPLC quantification .
  • Metabolic Stability : Incubate with liver microsomes (human/rat), monitoring parent compound depletion via LC-MS/MS .
  • Plasma Protein Binding : Apply ultrafiltration or equilibrium dialysis, followed by LC-MS analysis to determine free fractions .

Advanced: What methods determine the impact of Z/E isomerism on bioactivity?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak® columns (e.g., IA/IB) with hexane:isopropanol gradients to separate isomers .
  • Comparative Bioassays : Test isolated isomers against fungal/bacterial strains (e.g., Candida albicans) to correlate configuration with MIC values .
  • Dynamic NMR : Track isomerization kinetics in D2O/DMSO-d6 mixtures to assess stability under physiological conditions .

Basic: How can researchers validate the purity of synthesized batches?

Methodological Answer:

  • HPLC : Use C18 columns (e.g., Agilent Zorbax) with acetonitrile/water gradients (0.1% TFA) and UV detection at 254 nm .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Melting Point Consistency : Compare observed mp (e.g., 156–158°C) with literature data to detect impurities .

Advanced: What computational tools predict the pharmacokinetic profile of this compound?

Methodological Answer:

  • SwissADME : Input SMILES to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Molinspiration : Calculate drug-likeness parameters (e.g., TPSA < 140 Ų, rotatable bonds <10) .
  • PK-Sim® : Simulate compartmental pharmacokinetics using in vitro ADME data as inputs .

Basic: What are the critical stability considerations for long-term storage?

Methodological Answer:

  • Temperature : Store at -20°C in amber vials to prevent thermal degradation .
  • Humidity Control : Use desiccants (silica gel) to avoid hygroscopic decomposition .
  • Light Sensitivity : Shield from UV exposure, particularly for the benzothiazole chromophore .

Advanced: How to address low reproducibility in biological activity assays?

Methodological Answer:

  • Standardized Protocols : Adopt CLSI guidelines for antifungal/antibacterial testing, including RPMI 1640 media and 48-hour incubation .
  • Positive Controls : Include fluconazole (antifungal) or ciprofloxacin (antibacterial) to validate assay conditions .
  • Dose-Response Curves : Use 8-point serial dilutions (0.5–64 µg/mL) to calculate EC50 with GraphPad Prism® .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.